N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
This compound features a cyclopentyl-substituted tetrahydroindazole core linked via a methylene bridge to a 3-methyl-2-oxo-benzo[d]oxazole-5-sulfonamide moiety. Key structural attributes include:
- Tetrahydroindazole: A partially saturated bicyclic system with a cyclopentyl group at position 1, contributing to conformational rigidity and lipophilicity.
Properties
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-24-19-12-15(10-11-20(19)29-21(24)26)30(27,28)22-13-17-16-8-4-5-9-18(16)25(23-17)14-6-2-3-7-14/h10-12,14,22H,2-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUJDYYZZCVSJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=NN(C4=C3CCCC4)C5CCCC5)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide are the CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and response to DNA damage.
Mode of Action
The compound interacts with its targets by inhibiting, regulating, and/or modulating their activity. This interaction can lead to the disruption of the normal function of these kinases, which can result in the inhibition of cell growth and proliferation.
Biochemical Pathways
The compound affects the pathways associated with the CHK1, CHK2, and SGK kinases. These pathways are involved in cell cycle regulation and response to DNA damage. The downstream effects of this interaction can lead to the inhibition of cell growth and proliferation.
Pharmacokinetics
The compound’s interaction with its targets suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell growth and proliferation. This is achieved through the disruption of the normal function of the CHK1, CHK2, and SGK kinases.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness
Biological Activity
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
The compound features several key structural components:
- Indazole Derivative : Known for various biological activities including anticancer properties.
- Sulfonamide Group : Associated with antibacterial effects through inhibition of bacterial enzymes.
- Dihydrobenzo[d]oxazole Moiety : Contributes to the compound's overall pharmacological profile.
- Antibacterial Activity : The sulfonamide group is recognized for its ability to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This mechanism leads to bacteriostatic effects against a range of pathogens.
- Anticancer Properties : Indazole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms often involve modulation of signaling pathways related to cell proliferation and survival .
- Neurotransmitter Modulation : Compounds containing indazole structures have shown potential in affecting neurotransmitter systems, which may be beneficial in treating neurological disorders.
In Vitro Studies
A variety of studies have been conducted to evaluate the biological activity of similar compounds:
- Antibacterial Efficacy : A study demonstrated that sulfonamide derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's structure was optimized for enhanced potency through modifications in the sulfonamide group .
- Cancer Cell Lines : Research on indazole derivatives indicated that they could effectively inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values were reported in the micromolar range, suggesting potent anticancer activity .
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of compounds similar to this compound:
| Study Type | Findings |
|---|---|
| Antibacterial | Effective reduction in bacterial load in infected models when administered at therapeutic doses. |
| Anticancer | Significant tumor size reduction observed in xenograft models treated with indazole derivatives. |
Comparative Analysis with Related Compounds
To further understand the biological activity of this compound, a comparison with other similar compounds is useful:
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects primarily through the inhibition of Janus kinases (JAKs). JAKs play a critical role in mediating inflammatory signaling pathways. By inhibiting these kinases, the compound may help alleviate conditions such as rheumatoid arthritis and other inflammatory diseases .
Analgesic Effects
The compound has also shown potential as an analgesic , providing pain relief through its action on various pain pathways. This effect is likely mediated by its ability to modulate specific receptors involved in pain signaling .
Rheumatoid Arthritis Treatment
Due to its anti-inflammatory properties, this compound is being explored as a potential treatment for rheumatoid arthritis. Its ability to inhibit JAKs can lead to reduced inflammation and improved patient outcomes .
Cancer Therapy
Preliminary studies suggest that compounds with similar structures may have applications in oncology due to their ability to modulate pathways involved in tumor growth and metastasis. Further research is needed to establish the efficacy of this specific compound in cancer treatment .
Case Studies and Research Findings
Several studies have highlighted the potential of sulfonamide derivatives in medicinal chemistry:
- Study on Indazole Derivatives : A study published in the Bulletin of the Chemical Society of Ethiopia examined various indazole derivatives for their biological activity, noting that modifications at specific positions could enhance their therapeutic profiles .
- In Silico Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets, indicating promising interactions that warrant further investigation .
Comparison with Similar Compounds
Table 1: Structural Comparison with Pharmacopeial Compounds
| Feature | Target Compound | Compound k (PF 43(1)) | Compound l (PF 43(1)) |
|---|---|---|---|
| Core Structure | Benzo[d]oxazole sulfonamide + tetrahydroindazole | Thiazole + oxazolidine | Thiazole + oxazolidine + phenylhexane |
| Key Functional Groups | Sulfonamide, cyclopentyl, methyl-oxo | Carboxylate ester, benzyl, isopropyl-imidazolidinone | Carbamate, ureido, ethylthiazole |
| Potential Bioactivity | Sulfonamide may target enzymes; indazole could modulate receptor binding | Ester/carboxylate groups suggest protease inhibition or prodrug potential | Ureido and carbamate groups common in kinase or protease inhibitors |
Key Observations:
Heterocyclic Diversity: The target compound’s benzo[d]oxazole and indazole cores differ from the thiazole and oxazolidine systems in Compounds k and l. Thiazoles (sulfur-containing) may exhibit distinct electronic properties compared to benzo[d]oxazole (oxygen/nitrogen), influencing solubility and target affinity .
Functional Group Implications: The sulfonamide group in the target compound is a strong hydrogen-bond donor/acceptor, often critical for enzyme active-site interactions. In contrast, Compounds k and l employ carbamates or esters, which are more prone to hydrolysis but useful for prodrug strategies . The cyclopentyl group in the target compound likely increases lipophilicity, possibly improving membrane permeability compared to the benzyl or phenylhexane groups in Compounds k and l.
Synthetic Complexity :
- The target compound’s synthesis likely involves coupling the indazole and benzo[d]oxazole moieties, similar to the multi-step strategies seen in Compounds k and l (e.g., carbamate/urea formations) .
Research Findings and Data Gaps
- Provided Evidence Limitations: Neither (atmospheric studies) nor (pharmacopeial compounds) directly address the target compound’s physicochemical or biological properties. Comparative data on solubility, logP, or binding affinity are absent, limiting quantitative analysis.
Hypothetical Advantages of Target Compound :
- The tetrahydroindazole may offer superior conformational stability over unsaturated analogs.
- The methyl-oxo group in benzo[d]oxazole could reduce oxidative metabolism compared to Compounds k and l’s ester/carbamate linkages.
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the indazole core followed by sulfonamide coupling. Key steps include:
- Cyclopentylation : Use palladium-catalyzed reductive cyclization for the indazole moiety, optimizing ligand choice (e.g., bidentate phosphines) to enhance yield .
- Sulfonamide Coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions. Solvent selection (e.g., DMF or THF) impacts reaction efficiency; monitor via TLC .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for high-purity isolates .
Advanced: How can researchers resolve discrepancies between computational binding predictions and experimental IC50 values for this compound?
Answer:
- Re-evaluate Docking Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models to better reflect assay conditions .
- Experimental Validation : Perform competitive binding assays (e.g., SPR or ITC) to confirm target engagement. Cross-validate with orthogonal assays (e.g., fluorescence polarization) .
- Meta-Analysis : Compare structural analogs (e.g., sulfonamide derivatives) to identify conserved pharmacophores influencing activity .
Basic: What spectroscopic techniques are critical for structural confirmation?
Answer:
- NMR : H and C NMR to verify cyclopentyl, indazole, and sulfonamide moieties. H-N HMBC can resolve ambiguous NH protons .
- HRMS : Confirm molecular ion ([M+H]) and fragment patterns. Use ESI+ mode for sulfonamide detection .
- IR Spectroscopy : Identify carbonyl (1700–1750 cm) and sulfonamide S=O (1150–1250 cm) stretches .
Advanced: How should researchers design stability studies to assess degradation under physiological conditions?
Answer:
- Stress Testing : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor via HPLC for degradation products .
- Oxidative Stability : Expose to HO (3% v/v) and analyze for sulfone formation .
- Light Sensitivity : Conduct ICH Q1B photostability testing using controlled UV/visible light exposure .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Enzyme Inhibition : Use fluorescence-based or radiometric assays (e.g., P-ATP incorporation) for kinase or protease targets .
- Cell Viability : Employ MTT or resazurin assays in relevant cell lines (e.g., cancer or primary cells) with EC determination .
- Solubility Screening : Perform shake-flask method in PBS or simulated biological fluids to guide dosing .
Advanced: How can selectivity against off-target isoforms be systematically evaluated?
Answer:
- Panel Screening : Test against structurally related enzymes (e.g., kinase isoforms) using high-throughput platforms .
- Structural Analysis : Perform X-ray crystallography or cryo-EM to identify binding pocket variations. Use mutagenesis to validate key residues .
- Proteome-Wide Profiling : Utilize affinity pulldown with biotinylated probes and LC-MS/MS to identify non-target interactions .
Basic: What strategies mitigate low yields during the final sulfonamide coupling step?
Answer:
- Activation Optimization : Replace EDC with DCC or DIC, and test additives like DMAP .
- Temperature Control : Conduct reactions at 0–4°C to minimize side reactions (e.g., hydrolysis) .
- Protection of Amines : Use Boc or Fmoc groups for the indazole-NH to prevent undesired alkylation .
Advanced: How can researchers address contradictory cytotoxicity and efficacy data in preclinical models?
Answer:
- Dose-Response Refinement : Establish a therapeutic window using PK/PD modeling (e.g., non-linear regression) .
- Metabolite Profiling : Identify active/toxic metabolites via LC-HRMS in plasma/tissue homogenates .
- In Vivo Validation : Use orthotopic or patient-derived xenograft models to better recapitulate human physiology .
Basic: What analytical methods ensure batch-to-batch consistency in purity?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Set acceptance criteria (e.g., ≥95% purity) .
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
- Karl Fischer Titration : Monitor residual solvents (e.g., DMF) to ≤0.1% .
Advanced: What computational tools are recommended for SAR studies of analogs with modified cyclopentyl groups?
Answer:
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns trajectories to assess conformational stability .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for cyclopentyl vs. cyclohexyl substitutions to predict affinity changes .
- ADMET Prediction : Use QikProp or SwissADME to prioritize analogs with favorable permeability and CYP450 profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
